molecular formula C8H13N3O B12929652 3-Methyl-2-(1H-pyrazol-4-yl)morpholine

3-Methyl-2-(1H-pyrazol-4-yl)morpholine

Cat. No.: B12929652
M. Wt: 167.21 g/mol
InChI Key: DNENKWHFXPHFQR-UHFFFAOYSA-N
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Description

3-Methyl-2-(1H-pyrazol-4-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-2-(1H-pyrazol-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1H-Pyrazol-1-yl)morpholine
  • 3-Methyl-1H-pyrazole

Uniqueness

3-Methyl-2-(1H-pyrazol-4-yl)morpholine is unique due to its specific substitution pattern and the presence of both pyrazole and morpholine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

3-Methyl-2-(1H-pyrazol-4-yl)morpholine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C8H12N4O
Molecular Weight: 168.21 g/mol
CAS Number: Not specified in the sources.

The compound features a morpholine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The presence of the pyrazole ring often enhances the compound's interaction with biological targets.

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing notable inhibition rates. In one study, derivatives were screened for activity against Mycobacterium tuberculosis, revealing a mechanism that disrupts iron homeostasis, which is crucial for bacterial survival .

2. Anticancer Potential

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549Not specifiedApoptosis induction
N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideMCF73.79Cell cycle arrest
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25CDK2 inhibition

3. Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes, such as cyclin-dependent kinases (CDKs) and monoamine oxidase (MAO).
  • Receptor Interaction: The compound may interact with various receptors, modulating signaling pathways that lead to cell proliferation or apoptosis .

Case Studies and Research Findings

Recent advancements in drug discovery have focused on synthesizing and evaluating new pyrazole derivatives for their therapeutic potential. For instance:

  • Study on Antitubercular Activity: A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, demonstrating potent activity with low minimum inhibitory concentrations (MICs) compared to standard treatments .
  • Cytotoxicity Evaluation: Various studies have assessed the cytotoxic effects of pyrazole derivatives on cancer cell lines, establishing a structure-activity relationship that correlates specific substitutions with enhanced anticancer activity .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-methyl-2-(1H-pyrazol-4-yl)morpholine

InChI

InChI=1S/C8H13N3O/c1-6-8(12-3-2-9-6)7-4-10-11-5-7/h4-6,8-9H,2-3H2,1H3,(H,10,11)

InChI Key

DNENKWHFXPHFQR-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)C2=CNN=C2

Origin of Product

United States

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